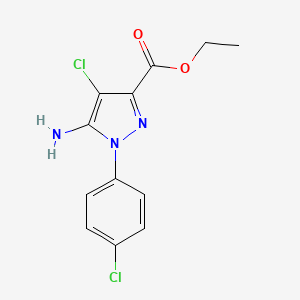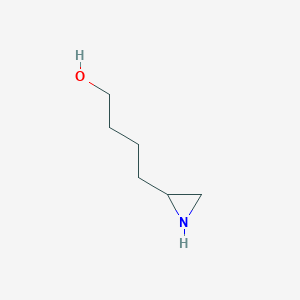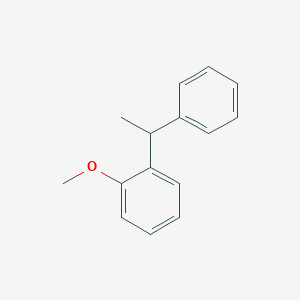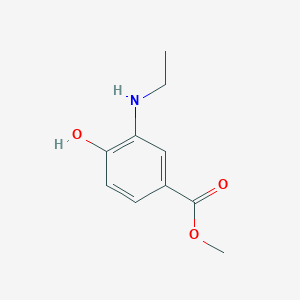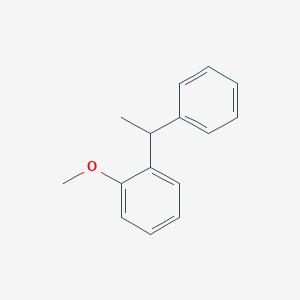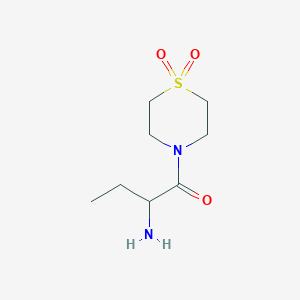![molecular formula C13H22O B12065484 [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one CAS No. 99745-11-6](/img/structure/B12065484.png)
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one is an organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one typically involves multiple steps, starting from simpler organic molecules. One common route includes the following steps:
Formation of the Diene System: The conjugated diene system can be synthesized through a series of elimination reactions, often starting from an alkene precursor.
Introduction of the Isopropyl Group: This step can be achieved through Friedel-Crafts alkylation, where an isopropyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst.
Addition of the Methyl Group: The methyl group can be introduced via a methylation reaction, using reagents such as methyl iodide and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency and yield.
Continuous Flow Reactors: To ensure consistent production and scalability.
Purification Techniques: Such as distillation and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for electron delocalization, which can facilitate binding to active sites in enzymes or receptors, influencing biochemical pathways and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-ol: Similar structure but with an alcohol group instead of a ketone.
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-amine: Contains an amine group instead of a ketone.
Uniqueness
This detailed overview provides a comprehensive understanding of [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
99745-11-6 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(5R,6Z)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6-/t13-/m1/s1 |
Clé InChI |
PQDRXUSSKFWCFA-FWPCIQOSSA-N |
SMILES isomérique |
CC(C)[C@@H](CCC(=O)C)/C=C\C(=C)C |
SMILES canonique |
CC(C)C(CCC(=O)C)C=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


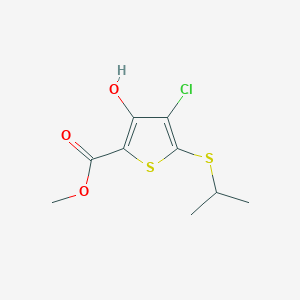
![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)
